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Compound of Interest

Compound Name: 1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the characterization and a

representative synthetic protocol for 1-Ethyl-3-iodo-1H-pyrazole (CAS No. 1202781-34-7).

This compound is a valuable building block in medicinal chemistry and drug discovery, offering

a versatile scaffold for the synthesis of more complex molecules. This document outlines its

physical and spectroscopic properties, a detailed experimental procedure for its synthesis via

N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The

data presented is compiled from available information on closely related analogs and is

intended to serve as a practical resource for researchers in the field.

Compound Identification and Physical Properties
1-Ethyl-3-iodo-1H-pyrazole is a substituted pyrazole with the molecular formula C₅H₇IN₂. The

presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a

useful intermediate for various chemical transformations, particularly cross-coupling reactions.
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Property Value Source

CAS Number 1202781-34-7 [1]

Molecular Formula C₅H₇IN₂ [1][2]

Molecular Weight 222.03 g/mol [2]

Appearance
Predicted: Colorless to light

yellow oil or low melting solid

Inferred from related

compounds

Boiling Point
Predicted: > 200 °C at 760

mmHg

Inferred from related

compounds

Melting Point Not available

Spectroscopic Characterization Data (Predicted)
Direct experimental spectra for 1-Ethyl-3-iodo-1H-pyrazole are not readily available in the

public domain. The following data is predicted based on the analysis of structurally similar

compounds, including N-protected 3-iodo-1H-pyrazoles and other N-ethyl pyrazole derivatives.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 - 7.8 d 1H H5

~6.4 - 6.6 d 1H H4

~4.1 - 4.3 q 2H N-CH₂-CH₃

~1.3 - 1.5 t 3H N-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. The precise chemical shifts and coupling constants for the

pyrazole protons (H4 and H5) can be influenced by the solvent.

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm Assignment

~135 - 140 C5

~115 - 120 C4

~90 - 95 C3-I

~45 - 50 N-CH₂-CH₃

~14 - 16 N-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry
Technique Expected m/z

Electron Ionization (EI) [M]⁺ = 222

Electrospray Ionization (ESI) [M+H]⁺ = 223

Experimental Protocol: Synthesis of 1-Ethyl-3-iodo-
1H-pyrazole
The following is a representative experimental protocol for the synthesis of 1-Ethyl-3-iodo-1H-
pyrazole, based on the well-established N-alkylation of pyrazoles. The starting material, 3-

iodo-1H-pyrazole, is commercially available.

Materials and Reagents
3-iodo-1H-pyrazole

Iodoethane (or other ethylating agent such as diethyl sulfate)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Ethyl acetate (EtOAc)
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Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added

potassium carbonate (2.0 eq).

The suspension is stirred at room temperature for 15 minutes.

Iodoethane (1.2 eq) is added dropwise to the reaction mixture.

The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase

the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution, followed by brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel, eluting with a gradient

of ethyl acetate in hexanes, to afford 1-Ethyl-3-iodo-1H-pyrazole.

Characterization of the Product
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to

confirm its identity and purity, comparing the obtained data with the predicted values in Section
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2.

Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for 1-Ethyl-3-iodo-1H-pyrazole from 3-

iodo-1H-pyrazole.

Iodoethane (CH3CH2I)

1-Ethyl-3-iodo-1H-pyrazoleK2CO3, DMF

3-iodo-1H-pyrazole N-Ethylation

Click to download full resolution via product page

Synthetic pathway for 1-Ethyl-3-iodo-1H-pyrazole.

Applications in Research and Development
1-Ethyl-3-iodo-1H-pyrazole is a valuable intermediate in organic synthesis. The iodo-

substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed

cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

These reactions enable the introduction of a wide range of substituents at this position,

facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in

drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of

biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Disclaimer
The characterization data provided in this document is predicted based on analogous

compounds and should be confirmed by experimental analysis. The synthetic protocol is a
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representative method and may require optimization for specific laboratory conditions and

scales. This document is intended for research and informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. keyorganics.net [keyorganics.net]

2. 1202781-34-7 | MFCD12756564 | 1-Ethyl-3-iodo-1H-pyrazole [aaronchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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